N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
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Overview
Description
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
5-oxo-hexahydroquinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroquinoline derivatives: These compounds are structurally related and often used in similar applications.
Uniqueness
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-benzyl-5-hydroxyimino-2-oxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c21-16(18-10-11-5-2-1-3-6-11)13-9-12-14(19-17(13)22)7-4-8-15(12)20-23/h1-3,5-6,9,23H,4,7-8,10H2,(H,18,21)(H,19,22) |
InChI Key |
KZLFHFDODGOXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=NO)C1 |
Origin of Product |
United States |
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